molecular formula C9H7F3O3 B8220866 Methyl 2-(difluoromethoxy)-5-fluorobenzoate

Methyl 2-(difluoromethoxy)-5-fluorobenzoate

Cat. No.: B8220866
M. Wt: 220.14 g/mol
InChI Key: SAWKHMJMJDEVJQ-UHFFFAOYSA-N
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Description

Methyl 2-(difluoromethoxy)-5-fluorobenzoate is a fluorinated aromatic ester characterized by a difluoromethoxy (-OCF$_2$H) group at the 2-position and a fluorine atom at the 5-position of the benzoate backbone. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing nature of fluorine substituents, which enhance metabolic stability and influence bioavailability.

Properties

IUPAC Name

methyl 2-(difluoromethoxy)-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-14-8(13)6-4-5(10)2-3-7(6)15-9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWKHMJMJDEVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-mediated stepwise difluoromethylation reaction, where difluoromethylation reagents are used to introduce the CF₂H group onto the aromatic ring . This process often employs catalysts such as palladium or copper to facilitate the reaction under controlled conditions.

Industrial Production Methods

Industrial production of Methyl 2-(difluoromethoxy)-5-fluorobenzoate may involve large-scale difluoromethylation processes using advanced difluorocarbene reagents. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(difluoromethoxy)-5-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Catalysts such as palladium, copper, and nickel are often employed to facilitate these reactions under mild to moderate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different fluorinated derivatives .

Scientific Research Applications

Methyl 2-(difluoromethoxy)-5-fluorobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

    Medicine: Fluorinated compounds are often explored for their potential therapeutic applications, including drug development.

    Industry: The compound is used in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(difluoromethoxy)-5-fluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares Methyl 2-(difluoromethoxy)-5-fluorobenzoate with key analogs, emphasizing substituent differences and their implications:

Compound Name Substituents (Positions) Functional Groups Key Properties/Applications References
This compound -OCF$_2$H (2), -F (5) Ester Potential pharmaceutical precursor
Methyl 5-(difluoromethyl)-2-fluorobenzoate -CF$_2$H (5), -F (2) Ester Higher lipophilicity (density: 1.28 g/cm³)
Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate -OCF$2$H (4), -OCH$3$ (5), -NO$_2$ (2) Ester, Nitro Reactive nitro group; agrochemical applications
Benzaldehyde, 2-(difluoromethoxy)-5-methyl- -OCF$2$H (2), -CH$3$ (5) Aldehyde Intermediate in drug synthesis
Pantoprazole intermediates (e.g., Compound III) -OCF$_2$H (5), benzimidazole core Sulfonyl, benzimidazole Antiulcer drug component
Key Observations:

Substituent Position and Electronic Effects :

  • The 2-position difluoromethoxy group in the target compound introduces strong electron-withdrawing effects, directing electrophilic substitutions to specific ring positions. This contrasts with methoxy (-OCH$_3$) analogs, which are less electronegative .
  • Nitro groups (e.g., in Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate) increase reactivity but may limit biocompatibility due to toxicity concerns .

Functional Group Variations :

  • Aldehyde derivatives (e.g., 2-(difluoromethoxy)-5-methyl-benzaldehyde) exhibit higher reactivity toward nucleophilic addition compared to esters, impacting their stability and synthetic utility .
  • Sulfonyl-containing analogs (e.g., pantoprazole intermediates) highlight the role of sulfur-based functional groups in medicinal chemistry, particularly in proton pump inhibitors .

Biological Activity

Introduction

Methyl 2-(difluoromethoxy)-5-fluorobenzoate is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms in organic compounds often enhances their pharmacological properties, including increased lipophilicity, metabolic stability, and binding affinity to biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate core substituted with two fluorine atoms and a difluoromethoxy group. This unique structure can significantly influence its biological interactions:

  • Fluorine Substitution : Enhances binding affinity to enzymes and receptors.
  • Difluoromethoxy Group : Modulates lipophilicity and membrane permeability.

These properties are crucial for the compound's potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.
  • Receptor Binding : Its structure allows for effective binding to various receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.
MechanismDescription
Enzyme InhibitionInhibits key metabolic enzymes (e.g., hexokinase)
Receptor BindingBinds to specific receptors affecting cell signaling

Cytotoxicity Assays

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited potent activity with low IC50 values, indicating strong inhibitory effects on cell proliferation.

  • Cell Lines Tested : L1210 mouse leukemia cells, glioblastoma multiforme (GBM) cells.
  • IC50 Values : Notable reductions in cell viability were observed at concentrations as low as 10 µM.

Case Studies

  • Study on Glioblastoma Multiforme (GBM) :
    • Researchers synthesized a series of fluorinated derivatives, including this compound.
    • Results indicated that these compounds effectively inhibited glycolysis in GBM cells, showcasing their potential as anti-cancer agents through metabolic modulation .
  • Inhibition of NLRP3 Inflammasome :
    • In a study focused on novel small molecule inhibitors of the NLRP3 inflammasome, this compound was evaluated for its inhibitory potency.
    • The compound demonstrated significant inhibition of IL-1β release in macrophages, suggesting its role in inflammatory pathways .

Table 2: Biological Activity Data

Study FocusCell LineIC50 (µM)Mechanism
Cytotoxicity in GBMGBM Cells10Glycolysis inhibition
NLRP3 Inflammasome InhibitionMacrophages15IL-1β release inhibition

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